This compound is classified as an organic amine and piperidine derivative. Its chemical structure can be denoted by the following International Union of Pure and Applied Chemistry (IUPAC) name: 1-(4-Chlorobenzyl)-piperidin-3-ylamine hydrochloride. The molecular formula is with a molecular weight of approximately 223.72 g/mol.
The synthesis of (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves several key steps:
The molecular structure of (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride can be described in detail:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its structural integrity.
(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with various biological targets:
Research indicates that this compound may exhibit antimicrobial and anticancer properties by affecting cellular signaling pathways, although specific targets remain under investigation.
The physical and chemical properties of (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride include:
These properties are essential for its handling and application in laboratory settings.
(4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride has diverse applications across various fields:
Ongoing research continues to explore its efficacy in drug development, particularly in creating new treatments for diseases where modulation of specific biological pathways is beneficial.
The synthesis of (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride typically initiates with nucleophilic substitution between 4-chlorobenzyl halide and N-protected piperidin-3-ylamine. This reaction leverages the electron-deficient benzyl carbon as an electrophilic site, with the secondary amine of the piperidine acting as the nucleophile. Key considerations include:
Table 1: Optimization Parameters for Nucleophilic Substitution
| Variable | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous acetonitrile | 85–90% |
| Base | Diisopropylethylamine | Minimizes dialkylation |
| Temperature | 80°C | Completes in 8h |
| Protecting Group | Boc | Clean deprotection |
Reductive amination offers a direct route by condensing 3-aminopiperidine with 4-chlorobenzaldehyde, followed by imine reduction. This method circumvents protection/deprotection steps and is widely adopted for its atom economy [1] [7]. Critical protocol variables include:
Table 2: Reducing Agent Comparison for Reductive Amination
| Agent | pH Range | Chemoselectivity | Byproduct Toxicity |
|---|---|---|---|
| NaBH₃CN | 5–7 | Moderate | High (HCN) |
| NaBH(OAc)₃ | 4–6 | High | Low |
| H₂/Pd-C | Neutral | Low | None |
Yields typically exceed 75% with NaBH(OAc)₃, tolerating reducible groups (nitriles, alkenes) [4] [7].
Chiral variants of the target compound require resolution of racemic 3-aminopiperidine or asymmetric synthesis:
Salt formation is pivotal for optimizing physicochemical properties:
Table 3: Hydrochloride Salt Characterization
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Aqueous solubility | 1–5 mg/mL | 50–100 mg/mL |
| Hygroscopicity | High | Low |
| Melting point | 80–85°C | 220–225°C (dec.) |
| Stability at 25°C/60% RH | <1 month | >24 months |
Catalytic methods enhance sustainability and yield:
Table 4: Key Chemical Data for (4-Chloro-benzyl)-piperidin-3-yl-amine hydrochloride
| Property | Value |
|---|---|
| CAS Registry Number | 1261230-33-4 |
| Molecular Formula | C₁₃H₂₀Cl₂N₂ |
| Molecular Weight | 275.22 g/mol |
| Canonical SMILES | Cl.Clc1ccc(CNCC2CCCNC2)cc1 |
| InChI Key | KVVVFBDGEHZDMD-UHFFFAOYSA-N |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Codes | P261, P264, P280, P305+P351+P338 |
| Storage Conditions | 2–8°C (protected from moisture) |
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: